
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with an aromatic amine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Synthesis Analysis
The synthesis of related pivalamide compounds typically involves the reaction of pivaloyl derivatives with amines or other nucleophiles. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone . Similarly, the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide and subsequent reactions with electrophiles have been reported, indicating that lithiation can be a useful strategy for functionalizing pivalamide derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pivalamide derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization and single crystal assays . The compound exhibited intramolecular hydrogen bonding and intermolecular interactions that contributed to its structural stabilization. These findings suggest that this compound may also exhibit specific intramolecular and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Pivalamide derivatives participate in various chemical reactions. The thermal decomposition of N,N-dialkoxyamides, a class of compounds related to pivalamides, proceeds through homolysis to form free radicals . Additionally, the site of lithiation of pivalamide derivatives can influence the outcome of subsequent electrophilic reactions, as seen in the lithiation of N-(2-methoxybenzyl)pivalamide . These studies indicate that the reactivity of this compound could be explored through similar reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of pivalamide derivatives have been studied to some extent. For example, the enthalpies of formation for N,N-dimethyl derivatives of pivalamide were determined by combustion calorimetry . This information is valuable for understanding the energetics associated with pivalamide compounds. The hydrolysis of pivalamide groups has also been achieved using Fe(NO3)3 in methanol, which could be relevant for the hydrolysis of this compound .
Scientific Research Applications
Metabolic Pathways and Hemoglobin Adduct Formation
Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : A study investigated the metabolism of acrylamide (AM) in humans, focusing on hemoglobin adduct formation through oral and dermal administration. The research found that approximately 86% of AM metabolites were derived from glutathione (GSH) conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide. This indicates a significant metabolic pathway involving GSH conjugation for AM in humans, with a lesser extent of metabolism via glycidamide compared to rodents (Fennell et al., 2005).
Comparison of Hemoglobin Adducts Formed by N-Methylolacrylamide and Acrylamide : Another study compared the hemoglobin adducts formed by acrylamide (AM) and N-methylolacrylamide (NMA) in rats, focusing on N-(2-carbamoylethyl)valine (AAVal) derived from AM and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) derived from glycidamide (GA). The results suggest that NMA can form similar adducts as AM, with the higher ratio of AAVal:GAVal in NMA-treated rats indicating that NMA's reaction with globin is a predominant route to AAVal (Fennell et al., 2003).
Conformational Analysis and Catalytic Applications
Type II β‐Turn Conformation of Pivaloyl‐L‐Prolyl‐α‐Aminoisobutyryl‐N‐Methylamide : This research presented a theoretical, spectroscopic, and X-ray study on Pivaloyl‐L‐Pro‐Aib‐N‐methylamide, revealing its Type II β‐turn conformation in the solid state. The study highlights the molecule's intramolecular hydrogen bond and its conformational preferences, providing insights into the structural aspects of similar compounds (Prasad et al., 1982).
Rh[III]-Catalyzed Direct C-H Amination Using N-Chloroamines : This research demonstrated an efficient Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature. The study shows the potential of utilizing similar compounds in catalytic reactions, particularly in selective mono- and diamination processes (Grohmann et al., 2012).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)8(12)11-6-10(4,13)7-14-5/h13H,6-7H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRANOYTCZOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

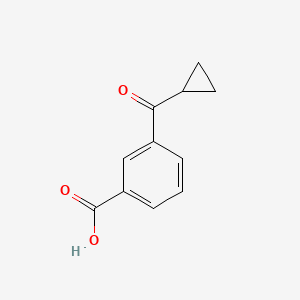
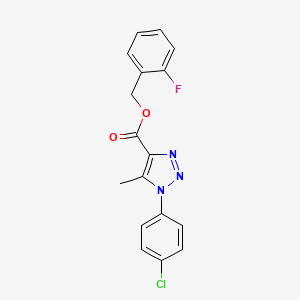

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
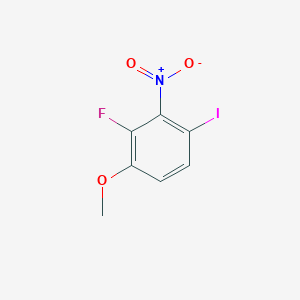
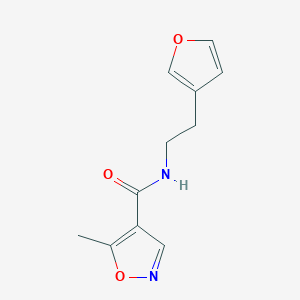
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)
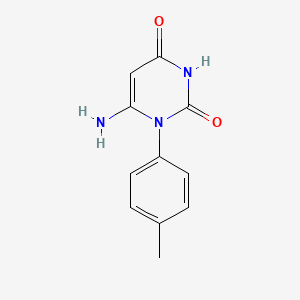

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)